6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944917
InChI: InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16)
SMILES:
Molecular Formula: C11H14N4O2
Molecular Weight: 234.25 g/mol

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

CAS No.:

Cat. No.: VC15944917

Molecular Formula: C11H14N4O2

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one -

Specification

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
IUPAC Name 6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16)
Standard InChI Key BJXLMQSOZLFTFJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine core, where a pyrrole ring is fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively. The morpholino group (-N(C2_2H4_4O)2_2) at position 2 and a methyl group at position 6 contribute to its stereoelectronic profile . The IUPAC name, 6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, reflects this substitution pattern.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{2}
Molecular Weight234.25 g/mol
CAS Number1263212-09-4
SMILES NotationCC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3

Spectroscopic and Physicochemical Data

Limited experimental data are available for this compound. Density, melting point, and boiling point remain undocumented . Computational analyses suggest moderate polarity due to the morpholino group and hydrogen-bonding capacity from the pyrimidinone moiety.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of pyrrolopyrimidine derivatives typically involves constructing the bicyclic core through cyclocondensation reactions. For 6-methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, a plausible route involves:

  • Formation of the Pyrrole Ring: Cyclization of a β-keto ester with an amine to form the pyrrole nucleus .

  • Pyrimidine Ring Closure: Reaction with a cyanamide derivative under acidic conditions .

  • Morpholino Substitution: Nucleophilic aromatic substitution at position 2 using morpholine.

Research Challenges and Limitations

Synthetic Hurdles

The discontinuation of commercial supplies (as of 2019) suggests scalability issues . Key challenges include:

  • Regioselectivity: Ensuring substitution at position 2 without side reactions at position 6 .

  • Purification: Separating stereoisomers arising from the morpholino group’s conformation .

Pharmacological Uncertainties

Without in vivo data, the compound’s pharmacokinetics (e.g., bioavailability, metabolic stability) remain speculative. Toxicity profiles are also undocumented, necessitating preclinical studies.

Future Directions

Structural Optimization

  • Introducing fluorinated substituents to enhance metabolic stability.

  • Exploring prodrug formulations to improve oral bioavailability.

Target Validation

High-throughput screening against kinase panels could identify specific PTK targets (e.g., EGFR, VEGFR). Collaborative efforts with academic labs may accelerate this process.

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